![molecular formula C12H18N2O4 B11860149 tert-Butyl 4-(3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate](/img/structure/B11860149.png)
tert-Butyl 4-(3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate: is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a tert-butyl ester group, a methoxy group, and an imidazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl 4-(3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate typically involves the reaction of 4-(3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
tert-Butyl 4-(3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 4-(3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
tert-Butyl 4-(3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate
- tert-Butyl 4-(3-methoxy-3-oxopropyl)homopiperazine-1-carboxylate
These compounds share similar structural features but differ in their specific functional groups and ring structures. The unique properties of this compound, such as its imidazole ring, contribute to its distinct reactivity and applications .
Biological Activity
tert-Butyl 4-(3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N3O4, with a molar mass of approximately 269.31 g/mol. The compound features an imidazole ring, a tert-butyl group, and a methoxy-oxopropyl substituent, which contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : This is achieved through the condensation of appropriate precursors under acidic conditions.
- Introduction of the tert-butyl Group : This is done using tert-butyl chloride in the presence of a base.
- Attachment of the Methoxy and Oxopropyl Groups : These groups are introduced through nucleophilic substitution reactions.
Biological Activity
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Anticancer Activity : Some studies have shown that imidazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have demonstrated micromolar activity against multiple cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .
- Enzyme Inhibition : The imidazole ring is known for its ability to interact with various enzymes, potentially acting as an inhibitor for targets involved in disease pathways. For example, it may inhibit enzymes related to metabolic pathways or signal transduction .
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Biological Targets : The compound may bind to specific receptors or enzymes, modulating their activity.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to cell death .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar imidazole derivatives is presented below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate | C13H20N4O4 | Contains an amino group enhancing potential biological activity |
Tert-butyl 4-(3-methoxybutanoic acid)-1H-imidazole | C12H17N3O4 | Lacks the oxo group affecting reactivity |
Tert-butyl 4-(2-hydroxypropanoic acid)-1H-imidazole | C12H19N3O5 | Contains a hydroxyl group influencing solubility |
Case Studies
Several studies have explored the biological activity of imidazole derivatives:
- Study on Anticancer Properties : A study published in the North Caucasus Organic Chemistry Symposium reported that certain imidazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range .
- Enzyme Interaction Studies : Research has demonstrated that imidazole-based compounds can effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxopropyl)imidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-9(13-8-14)5-6-10(15)17-4/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYBCZPALBNFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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